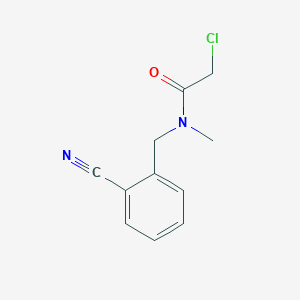

2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide

Description

Structural Features and Chemical Significance of the Compound

A detailed structural analysis of 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide is not available in published literature. However, based on its name, the following structural features can be inferred:

A chloroacetamide core: This consists of an acetyl group with a chlorine atom attached to the alpha-carbon.

An N-methyl group: A methyl group is attached to the nitrogen atom of the acetamide (B32628).

An N-(2-cyano-benzyl) group: A benzyl (B1604629) group, substituted with a cyano (-CN) group at the ortho (2) position of the phenyl ring, is also attached to the nitrogen atom.

The combination of the electrophilic chloroacetyl group and the substituted aromatic ring suggests potential for chemical reactivity and biological activity. The cyano group is an electron-withdrawing group that can influence the electronic properties of the benzyl substituent.

A search for the chemical properties of the specific isomer, 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide, did not yield any specific data. However, for a related isomer, 2-Chloro-N-(3-cyano-benzyl)-N-Methyl-acetamide (with the cyano group in the meta position), the following information is available:

| Property | Value |

| Molecular Formula | C11H11ClN2O |

| Molar Mass | 222.67 g/mol |

This data is for the meta-isomer and is provided for contextual purposes only, as no specific data for the ortho-isomer could be located.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[(2-cyanophenyl)methyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-14(11(15)6-12)8-10-5-3-2-4-9(10)7-13/h2-5H,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDQWVNZHULRND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1C#N)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001203904 | |

| Record name | Acetamide, 2-chloro-N-[(2-cyanophenyl)methyl]-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001203904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353986-26-1 | |

| Record name | Acetamide, 2-chloro-N-[(2-cyanophenyl)methyl]-N-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353986-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-N-[(2-cyanophenyl)methyl]-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001203904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Chloro N 2 Cyano Benzyl N Methyl Acetamide

Nucleophilic Substitution Reactions at the α-Chloro Position

The α-chloro position in 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide is activated by the adjacent electron-withdrawing carbonyl group, facilitating the displacement of the chloride ion by a wide range of nucleophiles. This reactivity is a cornerstone of the synthetic utility of α-haloacetamides in general. ekb.egprepchem.com

Reactivity with Oxygen-Centered Nucleophiles (e.g., Alcohols, Phenols)

Oxygen-centered nucleophiles, such as alcohols and phenols, readily react with N-substituted 2-chloroacetamides, typically in the presence of a base, to form the corresponding ether derivatives. The base is required to deprotonate the alcohol or phenol, generating the more potent alkoxide or phenoxide nucleophile.

For instance, the reaction of N-benzyl-2-chloroacetamide with 2-chloro-4-methylphenol (B1207291) in the presence of potassium carbonate in acetonitrile (B52724) at reflux temperature yields N-benzyl-2-(2-chloro-4-methylphenoxy)acetamide. nih.gov This reaction exemplifies the general pathway for the substitution of the α-chloro group by a phenoxide ion. While no specific data exists for 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide, a similar reactivity pattern is expected.

Table 1: Examples of Nucleophilic Substitution with Oxygen-Centered Nucleophiles on Analogous Chloroacetamides

| Chloroacetamide Reactant | Nucleophile | Base/Solvent | Product | Yield (%) |

|---|---|---|---|---|

| N-Benzyl-2-chloroacetamide | 2-Chloro-4-methylphenol | K₂CO₃ / CH₃CN | N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide | Not Specified |

| 2-Chloro-N-phenylacetamide | Sodium Methoxide | Methanol | 2-Methoxy-N-phenylacetamide | Not Reported |

Note: The data in this table is based on reactions with analogous compounds and is intended to be illustrative of the expected reactivity.

Reactivity with Nitrogen-Centered Nucleophiles (e.g., Amines, Hydrazines)

Nitrogen-centered nucleophiles, including ammonia, primary and secondary amines, and hydrazines, are effective in displacing the chlorine atom of 2-chloroacetamides to furnish α-aminoacetamide derivatives. These reactions often proceed readily, sometimes without the need for a strong base, as the amine itself can act as both the nucleophile and the base to neutralize the liberated HCl. ijpsr.info

The synthesis of various N-substituted 2-chloro-N-alkyl/aryl acetamides from chloroacetyl chloride and the corresponding amines is a well-established procedure. ijpsr.info The reverse reaction, the substitution of the chlorine, follows a similar nucleophilic substitution mechanism. For example, the reaction of N-benzyl-2-chloroacetamide with benzylamine (B48309) has been reported to yield N-benzyl-2-(benzylamino)acetamide. ijpsr.info Hydrazine (B178648) and its derivatives also participate in these reactions, leading to the formation of α-hydrazinylacetamides.

Table 2: Examples of Nucleophilic Substitution with Nitrogen-Centered Nucleophiles on Analogous Chloroacetamides

| Chloroacetamide Reactant | Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2-Chloro-N-alkyl/aryl Acetamides | Various aliphatic and aromatic amines | Room Temperature | N-Substituted 2-aminoacetamides | Generally Good |

| N-Benzyl-2-chloroacetamide | Benzylamine | Not Specified | N-Benzyl-2-(benzylamino)acetamide | 40.77 |

| 2,4-bis(trifluoromethyl)benzyl chloride | Hydrazine hydrate | Methanol or THF | 2,4-bis(trifluoromethyl)benzylhydrazone | Not Specified |

Note: The data in this table is based on reactions with analogous compounds and is intended to be illustrative of the expected reactivity.

Reactivity with Sulfur-Centered Nucleophiles (e.g., Thiols, Thioamides)

Sulfur-centered nucleophiles are particularly reactive towards α-chloroacetamides due to the soft nature of sulfur, which has a high affinity for the soft electrophilic α-carbon. Thiols and thiophenols react under basic conditions to form the corresponding α-thioacetamides.

A relevant example is the reaction of N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide with sodium chalcogenates (Na₂E, where E = S, Se, Te). ekb.eg With sodium sulfide (B99878), a cyclic chalcogenide compound is formed, demonstrating the high reactivity of the sulfur nucleophile. ekb.eg Although this example involves a di-chloroacetamide, it highlights the susceptibility of the C-Cl bond to attack by sulfur nucleophiles.

Table 3: Examples of Nucleophilic Substitution with Sulfur-Centered Nucleophiles on Analogous Chloroacetamides

| Chloroacetamide Reactant | Nucleophile | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| N-Benzyl-2-chloro-N-(2-chloroacetyl)acetamide | Sodium Sulfide (Na₂S·2H₂O) | Ethanol | Cyclic sulfide derivative | 82 |

| N-Benzyl-2-chloro-N-(2-chloroacetyl)acetamide | Sodium Hydrogen Selenide (B1212193) (NaHSe) | Ethanol | Cyclic selenide derivative | 82 |

| 2-[(Diphenylmethyl)thio]acetic acid | Ammonia | Methanol | 2-[(Diphenylmethyl)thio]acetamide | High |

Note: The data in this table is based on reactions with analogous compounds and is intended to be illustrative of the expected reactivity.

Intramolecular Cyclization Reactions

The presence of both a reactive electrophilic center (the α-chloroacetamide) and a nucleophilic center (the cyano group) in an ortho relationship on the benzene (B151609) ring of 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide suggests the potential for intramolecular cyclization reactions to form fused heterocyclic systems.

Formation of Imidazole (B134444) Derivatives

Formation of Pyrrole (B145914) Derivatives

The formation of pyrrole derivatives from cyano-substituted precursors is a well-documented process in organic synthesis. researchgate.net One of the classical methods for pyrrole synthesis is the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular cyclization of dinitriles to form an enaminonitrile, which can then be hydrolyzed and decarboxylated to a cyclic ketone. ijpsr.infolookchem.com While 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide is not a dinitrile, the underlying principle of an intramolecular reaction involving a cyano group and an adjacent reactive center is relevant.

A more analogous pathway could involve the intramolecular reaction of the carbanion generated alpha to the cyano group with the electrophilic α-carbon of the chloroacetamide. However, the generation of such a carbanion would require a strong base. Alternatively, the reaction could proceed via initial substitution of the chloride, followed by cyclization involving the cyano group. The heteroannulation of N-Benzyl cyanoacetamide with various reagents has been shown to produce pyrrole derivatives, indicating the utility of the cyanoacetamide scaffold in pyrrole synthesis. researchgate.net

Formation of Thiazolidine-4-one Systems

The α-chloroacetamide functionality within 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide serves as a potent electrophile for the synthesis of thiazolidin-4-one derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry. The synthesis is typically achieved through a cyclocondensation reaction.

One established method involves the reaction of the α-chloroacetamide with a sulfur nucleophile, such as thiourea (B124793). In this reaction, the sulfur atom of thiourea displaces the chlorine atom, forming an isothiouronium salt intermediate. Subsequent intramolecular cyclization via nucleophilic attack by the nitrogen atom onto the amide carbonyl, followed by hydrolysis, yields the desired 2-imino-thiazolidin-4-one ring system.

Alternatively, a Hantzsch-type synthesis can be employed, reacting 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide with a primary amine and thioglycolic acid. This three-component reaction proceeds via the formation of a Schiff base between the amine and an aldehyde, which is then reacted with the α-chloroacetamide and a sulfur source. nih.govjchps.com A more direct approach involves the reaction with pre-formed Schiff bases (imines) in the presence of thioglycolic acid. The reaction of N-substituted chloroacetamides with thioglycolic acid in the presence of a catalyst like anhydrous ZnCl₂ is a common route to N-substituted thiazolidin-4-ones. nih.gov

Table 1: Representative Synthesis of Thiazolidin-4-one Derivatives

| Reactant 1 | Reactant 2 | Conditions | Expected Product |

|---|---|---|---|

| 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide | Thiourea | Ethanol, reflux | 2-Imino-3-(2-cyano-benzyl)-3-methyl-thiazolidin-4-one |

Formation of Thiophene (B33073) Derivatives

The structural components of 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide are suitable for participating in the synthesis of thiophene derivatives, which are core structures in many pharmaceuticals. The chloroacetamide moiety can act as a two-carbon building block in cyclization reactions.

A primary pathway for thiophene synthesis is the Gewald reaction, which typically involves the condensation of a carbonyl compound with an α-cyano-activated methylene (B1212753) compound in the presence of elemental sulfur and a base. tubitak.gov.tr While the title compound is not a direct substrate for the classical Gewald reaction, its chloroacetamide group can be used to alkylate sulfur-containing nucleophiles to form precursors for thiophene synthesis.

For instance, the reaction of N-aryl-2-chloroacetamides with reagents like ethyl 3-cyano-2-methyl-but-2-enoate in a basic medium can lead to the formation of pyridine (B92270) derivatives, but similar strategies involving sulfur nucleophiles can yield thiophenes. tubitak.gov.tr A more direct approach involves the reaction of the chloroacetamide with a β-mercapto-α,β-unsaturated ketone or nitrile. The initial S-alkylation is followed by an intramolecular condensation to close the thiophene ring. Another synthetic route involves the Friedel-Crafts acylation of thiophene with 2-chloroacetyl chloride to produce 2-chloroacetyl thiophene, which can then undergo rearrangement to 2-thiopheneacetic acid derivatives. google.com This highlights the utility of the chloroacetyl moiety in thiophene chemistry.

Table 2: Plausible Reaction for Thiophene Synthesis

| Reactants | Conditions | Expected Product Class |

|---|

Synthesis of Other Fused Heterocyclic Architectures

The multifunctionality of 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide allows for its use in constructing a range of other fused heterocyclic systems. nih.gov The combination of the electrophilic chloroacetyl group and the nucleophilic potential of the cyano group (after transformation) or the aromatic ring provides multiple avenues for intramolecular and intermolecular cyclizations.

One potential pathway involves an intramolecular Friedel-Crafts type reaction. Under Lewis acid catalysis, the electrophilic center of the chloroacetamide could attack the electron-rich ortho or para positions of the benzyl (B1604629) ring, leading to the formation of a fused lactam structure, specifically a dihydroisoquinolinone derivative.

Furthermore, cyanoacetamide derivatives are well-established precursors for a variety of fused heterocycles including pyridines, pyrimidines, and pyrazoles. tubitak.gov.trresearchgate.net For example, the cyano group can be hydrolyzed to an amide or reduced to an amine, which can then participate in cyclization with the acetamide (B32628) portion of the molecule or with external reagents. Bifunctional reagents like hydrazine or hydroxylamine (B1172632) can react with the cyano group and an activated methylene group (if generated) to form fused pyrazole (B372694) or isoxazole (B147169) rings. The chemistry of 2-acylbenzonitriles, which are structurally related to the target molecule, shows their utility in cascade reactions to form heterocycles like isoindolinones and phthalides. researchgate.net

Reactions Involving the Cyano Group

The aromatic cyano group of the 2-cyanobenzyl moiety is a versatile functional group that can undergo several important transformations, fundamentally altering the structure and properties of the parent molecule.

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, followed by attack of water, tautomerization, and subsequent hydrolysis of the resulting amide intermediate. This would transform the 2-cyanobenzyl group into a 2-carboxybenzyl group.

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group). Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst). This reaction converts the 2-cyanobenzyl moiety into a 2-(aminomethyl)benzyl group, introducing a new nucleophilic site.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. The initial reaction forms an imine salt, which upon aqueous workup hydrolyzes to a ketone. For example, reaction with methylmagnesium bromide would yield a molecule containing a 2-acetylbenzyl group.

Table 3: Key Transformations of the Aromatic Cyano Group

| Reaction | Reagents | Resulting Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Reduction | LiAlH₄ or H₂/Pd-C | Primary Amine (-CH₂NH₂) |

Structural Elucidation and Spectroscopic Characterization of 2 Chloro N 2 Cyano Benzyl N Methyl Acetamide

X-ray Crystallography for Solid-State Structure Determination of Analogues

While a crystal structure for 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide is not reported, the structures of several analogous compounds have been determined by X-ray diffraction, offering a glimpse into the molecular geometry and intermolecular interactions that might be expected.

N-Benzylacetamide , a simple analogue, crystallizes in the monoclinic space group P2/c. Its molecules are interconnected by a framework of intermolecular N—H⋯O hydrogen bonds, forming infinite chains. researchgate.net

A closely related chloroacetamide derivative, 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide , was obtained as a by-product in a synthesis and its structure was determined. nih.govresearchgate.net This compound crystallizes in the monoclinic system. A key feature of its structure is the dihedral angle of 89.72 (6)° between the benzene (B151609) ring and the acetamide (B32628) group. nih.gov In the crystal, molecules are linked by N—H⋯O hydrogen bonds to form inversion dimers. nih.govresearchgate.net

Another analogue, N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide , crystallizes in the orthorhombic space group. nih.gov The dihedral angle between its two aromatic rings is 16.14 (12)°. nih.gov The molecules in the crystal are connected through N—H⋯O hydrogen bonding, forming chains that extend along the b-axis. nih.gov

The crystal structure of N-benzyl-2-chloro-N-(p-tolyl) acetamide has also been reported. It crystallizes in the monoclinic space group P21/n. researchgate.net

The presence of the cyano group is a key feature of the title compound. The crystal structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide , an acyclic cyanohydrazide, reveals a nearly linear geometry of the cyano group (N2–C3–N3: 176.5°). mdpi.com

These examples from analogous structures highlight the importance of hydrogen bonding (N—H⋯O) in defining the supramolecular architecture of these types of compounds in the solid state, often leading to the formation of chains or dimers. The rotational flexibility around the various single bonds results in a range of observed dihedral angles between the aromatic and acetamide moieties, which would be influenced by the steric and electronic nature of the substituents. For 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide, one would anticipate a complex interplay of these factors to determine its final solid-state structure.

Crystallographic Data for Analogues

| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| N-Benzylacetamide researchgate.net | C₉H₁₁NO | Monoclinic | P2/c | 4.8383 (10) | 14.906 (3) | 11.663 (2) | 100.04 (3) | 828.3 (3) | 4 |

| 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide nih.govresearchgate.net | C₁₀H₁₃ClN₂O | Monoclinic | P21/n | 9.2483 (18) | 6.6630 (13) | 17.622 (3) | 94.377 (2) | 1082.8 (4) | 4 |

| N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide nih.gov | C₁₆H₁₆ClNO₂ | Orthorhombic | 11.9900 (18) | 9.2986 (14) | 25.868 (4) | 2884.1 (7) | 8 | ||

| N-benzyl-2-chloro-N-(p-tolyl) acetamide researchgate.net | C₁₆H₁₆ClNO | Monoclinic | P21/n | 9.2566 | 9.2270(7) | 17.2231(14) | 103.745(8) | 1428.9(2) | 4 |

| N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide mdpi.com | Orthorhombic | P212121 | 8.1974(6) | 10.6696(7) | 12.9766(8) |

Computational and Theoretical Investigations of 2 Chloro N 2 Cyano Benzyl N Methyl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. For a molecule like 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide, DFT calculations would typically be used to explore its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Conformational analysis would further explore different spatial arrangements (conformers) arising from rotation around single bonds, identifying the most energetically favorable conformations and the energy barriers between them. Such studies are crucial for understanding the molecule's shape and flexibility, which in turn influence its physical properties and biological activity.

Electronic Structure Analysis: HOMO-LUMO Energy Gap and Molecular Orbitals

The electronic structure of a molecule is key to its reactivity. DFT calculations can map the distribution of electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and bonding interactions within a molecule. rsc.org It provides a localized picture of the electron density, describing it in terms of atomic lone pairs and bonds between atoms. For 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide, NBO analysis could reveal insights into hyperconjugative interactions, charge delocalization, and the nature of the chemical bonds, offering a deeper understanding of its electronic structure beyond the delocalized molecular orbitals.

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include chemical hardness, which measures the resistance to change in electron distribution, and the electrophilicity index, which quantifies the ability of a molecule to accept electrons. Local reactivity descriptors, on the other hand, identify the most reactive sites within the molecule, predicting where it is most likely to undergo nucleophilic or electrophilic attack.

Molecular Docking Studies of Chemical Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This is particularly valuable in drug discovery for predicting how a ligand might interact with a biological target, such as a protein.

Investigation of Ligand-Protein Binding Modes (Purely Structural and Energetic Aspects)

In a hypothetical molecular docking study of 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide, the compound would be treated as a ligand and "docked" into the binding site of a target protein. The analysis would focus on the structural aspects of the interaction, such as the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's amino acid residues. The energetic aspects would involve calculating the binding affinity, which is an estimate of the strength of the interaction. This provides a theoretical basis for assessing the potential of the compound to act as an inhibitor or modulator of the protein's function. While such studies have been performed on other acetamide (B32628) derivatives, specific research on 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide is not currently available. nih.govorientjchem.org

Structure Reactivity Relationship Srr Studies in Chemical Design

Impact of N-Substitution on the Reactivity Profile of the Acetamide (B32628) Moiety

The reactivity of the acetamide group in 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide is significantly influenced by the nature of the substituents on the nitrogen atom. The presence of both a methyl group and a 2-cyano-benzyl group creates a tertiary amide, which has distinct electronic and steric properties compared to primary or secondary amides.

The N-methyl and N-benzyl groups are generally considered electron-donating, which can increase the electron density on the amide nitrogen. This, in turn, can affect the nucleophilicity of the carbonyl oxygen and the electrophilicity of the carbonyl carbon. However, the steric bulk introduced by the benzyl (B1604629) group can hinder the approach of reactants to the amide functionality. acs.org Studies on related N,N-disubstituted acetamides have shown that the size and nature of the N-alkyl and N-aryl substituents can modulate properties like lipophilicity and binding affinity in biological systems. nih.govwustl.edu For instance, increasing the chain length of N-alkyl substituents can increase lipophilicity. nih.gov In the case of 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide, the N-benzyl group introduces significant steric hindrance around the amide bond, which could influence its rotational barrier and conformational preferences, thereby affecting its reactivity in various chemical transformations. The chloroacetamide moiety itself is a reactive functional group, and the N-substituents play a crucial role in modulating its reactivity, for example, in nucleophilic substitution reactions where the chlorine atom is displaced. researchgate.net

Influence of Benzyl Ring Substituents on Electronic Properties and Reactivity

Substituents on the benzyl ring can profoundly alter the electronic properties of the entire molecule, thereby influencing its reactivity. purechemistry.org The cyano group (-CN) at the ortho position of the benzyl ring in 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide is a strong electron-withdrawing group. quora.comstudymind.co.uk This electron withdrawal occurs through both inductive and resonance effects, reducing the electron density of the aromatic ring. purechemistry.orgvedantu.com

The deactivating nature of the cyano group makes the benzene (B151609) ring less susceptible to electrophilic aromatic substitution reactions. studymind.co.uklumenlearning.com Conversely, it can activate the ring towards nucleophilic aromatic substitution, although such reactions are generally less common for benzene rings unless other activating groups are present. The electron-withdrawing effect of the cyano group can also be transmitted to the benzylic carbon, potentially influencing the reactivity of the N-benzyl C-N bond and the adjacent acetamide moiety. For instance, the reduced electron density on the benzylic carbon could affect its susceptibility to radical abstraction or oxidation. acs.org

The position of the substituent on the benzene ring is also critical. An ortho-cyano group, as in this molecule, can exert steric effects in addition to its electronic influence, potentially hindering reactions at the benzylic position or influencing the preferred conformation of the benzyl group relative to the rest of the molecule.

Role of the Cyano Group in Directing Chemical Transformations

The cyano group is a versatile functional handle that can direct a variety of chemical transformations. researchgate.net Its strong electron-withdrawing nature can influence the regioselectivity of reactions on the aromatic ring. In electrophilic aromatic substitution, electron-withdrawing groups are typically meta-directing. studymind.co.uk Therefore, any electrophilic attack on the benzyl ring of 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide would be expected to occur at the meta positions relative to the cyano group.

Beyond its influence on the aromatic ring, the cyano group itself can participate in a wide range of chemical reactions. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems. researchgate.netgoogle.com The presence of the cyano group, therefore, offers a potential site for further chemical modification of the molecule. In some contexts, the nitrile group can also act as a directing group in transition metal-catalyzed C-H activation reactions, facilitating functionalization at specific positions on the aromatic ring that might otherwise be difficult to access. nih.gov For instance, it has been shown to direct ortho-C-H activation and, in some cases, even meta-selective C-H activation. nih.gov

Rational Design of Analogues for Modified Chemical Reactivity and Synthetic Efficiency

The principles of structure-reactivity relationships are fundamental to the rational design of new molecules with desired properties. researchgate.net For 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide, analogues can be designed by systematically modifying its different structural components to tune its chemical reactivity and improve synthetic efficiency.

For example, replacing the ortho-cyano group with electron-donating groups (e.g., -OCH3, -CH3) would increase the electron density of the benzene ring, making it more susceptible to electrophilic aromatic substitution and directing incoming electrophiles to the ortho and para positions. studymind.co.uk Conversely, introducing other electron-withdrawing groups (e.g., -NO2, -CF3) could further decrease the ring's reactivity towards electrophiles. masterorganicchemistry.com The reactivity of the chloroacetamide moiety can also be modulated. For instance, replacing the chlorine atom with other leaving groups (e.g., bromine, iodine) could alter the rate of nucleophilic substitution reactions. researchgate.net

Varying the N-substituents on the acetamide nitrogen offers another avenue for modification. Replacing the N-methyl group with larger alkyl groups could increase steric hindrance and lipophilicity. nih.gov Altering the benzyl substituent, for instance, by changing the position of the cyano group or introducing other substituents, would allow for fine-tuning of the electronic and steric properties of the molecule. purechemistry.org Such modifications can be guided by computational studies to predict their impact on molecular properties and reactivity, thereby streamlining the synthetic process and focusing on compounds with the most promising characteristics. researchgate.net

Steric and Electronic Effects on Reaction Pathways

The interplay of steric and electronic effects is crucial in determining the feasible reaction pathways for 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide. researchgate.netrsc.org The bulky N-(2-cyano-benzyl) group can sterically hinder the approach of reagents to the amide carbonyl or the α-carbon of the chloroacetyl group. nih.gov This steric hindrance can influence the stereochemical outcome of reactions and may favor pathways that minimize steric clash.

The following table summarizes the key structural features of 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide and their anticipated effects on its chemical reactivity:

| Structural Feature | Electronic Effect | Steric Effect | Impact on Reactivity |

| N-Methyl Group | Electron-donating (inductive) | Minor | Increases electron density on the amide nitrogen. |

| N-(2-cyano-benzyl) Group | Electron-withdrawing (due to cyano) | Significant | Influences conformation and accessibility of the amide. |

| Chloroacetamide Moiety | Electrophilic α-carbon | Moderate | Site for nucleophilic substitution. |

| ortho-Cyano Group | Strongly electron-withdrawing (inductive and resonance) | Moderate | Deactivates the benzene ring to electrophilic attack; directs meta. Can participate in various transformations. |

Role of 2 Chloro N 2 Cyano Benzyl N Methyl Acetamide As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

As a derivative of chloroacetamide, 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide is primed to serve as a precursor for a variety of complex organic molecules. The carbon-chlorine bond is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities. This reactivity is a cornerstone of its utility, enabling the alkylation of a wide range of nucleophiles, including amines, thiols, and carbanions. This fundamental reaction pathway opens the door to constructing larger, more intricate molecular frameworks. For instance, related N-substituted chloroacetamides are frequently used to introduce an acetamide (B32628) linker into a target molecule, a common structural motif in medicinal chemistry.

Building Block for Diverse Heterocyclic Scaffolds

The class of N-substituted α-chloroacetamides and cyanoacetamides are well-established as valuable synthons for the construction of heterocyclic systems. tubitak.gov.trtubitak.gov.tr The reactivity of the chloroacetyl group is pivotal in cyclization reactions. For example, reaction with binucleophilic reagents can lead to the formation of various five, six, or seven-membered rings. General strategies involving similar chloroacetamide precursors include reactions with thiourea (B124793) or thioamides to yield thiazole (B1198619) derivatives, or with amidines to form imidazoles. nih.gov The presence of the cyano group on the benzyl (B1604629) ring also offers a potential reaction site for intramolecular cyclizations or for building fused-ring systems, further expanding its utility in creating diverse heterocyclic scaffolds which are prevalent in biologically active compounds. tubitak.gov.tr

Applications in the Synthesis of Agrochemical and Pharmaceutical Intermediates

Chloroacetamide derivatives are a significant class of compounds in the agrochemical industry, most notably as herbicides. The mechanism of action for many of these herbicides involves the alkylation of biological macromolecules, a reaction facilitated by the chloroacetyl group. While specific applications of 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide are not specified, its structural similarity to known bioactive compounds suggests its potential as an intermediate. In pharmaceuticals, the acetamide linkage is a key component in numerous drugs. semanticscholar.org The ability of chloroacetamides to react with various nucleophiles makes them useful for synthesizing libraries of compounds for drug discovery and for creating intermediates that lead to final active pharmaceutical ingredients (APIs).

Below is a table summarizing the potential applications based on the reactivity of its functional groups.

| Functional Group | Type of Reaction | Potential Application |

| Chloroacetyl | Nucleophilic Substitution | Synthesis of intermediates for pharmaceuticals and agrochemicals |

| Chloroacetyl | Cyclization Reactions | Formation of heterocyclic scaffolds like thiazoles, imidazoles |

| Cyano | Hydrolysis, Reduction, Cycloaddition | Introduction of carboxylic acid or amine groups; synthesis of fused rings |

| Amide | Hydrolysis, Reduction | Modification of the core structure |

Contribution to Novel Reagent Development in Organic Synthesis

The development of new reagents often focuses on creating molecules with unique reactivity or selectivity. While 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide is not primarily known as a standalone reagent, its utility as a bifunctional building block contributes to the broader toolkit of organic synthesis. The ability to participate in sequential reactions—for example, a nucleophilic substitution at the chloro-position followed by a transformation of the cyano group—allows for the efficient construction of complex molecules. This multi-functional nature is a key aspect of modern synthetic strategy, and compounds like this are integral to the development of efficient synthetic routes to novel and valuable chemical entities.

Future Research Directions and Perspectives

Exploration of Unexplored Reaction Pathways and Reaction Mechanisms

The chloroacetamide functional group is a versatile precursor in organic synthesis, primarily due to the reactivity of the carbon-chlorine bond. researchgate.netresearchgate.net The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution (SN2) reactions. researchgate.nettaylorandfrancis.com Future research could systematically explore the reactivity of 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide with a diverse range of nucleophiles.

Key areas for investigation could include:

Reactions with N-nucleophiles: Amines, imidazoles, and other nitrogen-containing heterocycles could be used to displace the chloride, leading to the formation of more complex structures. Analogous reactions with 2-Chloro-N-benzylacetamide have been used to prepare piperazine (B1678402) derivatives and N-Benzyl-2-(1H-imidazol-1-yl)acetamide. sigmaaldrich.com

Reactions with O-nucleophiles: Alkoxides and phenoxides could yield ether-linked derivatives. For instance, reacting similar chloroacetamides with hydroxyquinolines or other hydroxyl-containing aromatics has been shown to be an effective strategy for synthesizing new compounds. sigmaaldrich.com

Reactions with S-nucleophiles: Thiols and thiophenols are excellent nucleophiles that could react to form thioether analogues. These sulfur-containing compounds could serve as precursors for various heterocyclic systems. researchgate.netresearchgate.net

Intramolecular Cyclization: The presence of the cyano group on the benzyl (B1604629) ring opens up possibilities for intramolecular cyclization reactions. Under specific conditions, the nitrogen of the cyano group or the aromatic ring itself could potentially act as an internal nucleophile, leading to the formation of novel heterocyclic scaffolds.

A systematic study of these reactions would not only expand the library of derivatives accessible from this starting material but also provide valuable mechanistic insights. Kinetic studies and computational modeling could elucidate the transition states and reaction energy profiles, offering a deeper understanding of the compound's reactivity. researchgate.net

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile Type | Example Nucleophile | Potential Product Class |

|---|---|---|

| Nitrogen | Piperazine | Piperazine-substituted acetamides |

| Oxygen | 8-Hydroxyquinoline | Aryloxy-acetamides |

| Sulfur | Thiophenol | Thioether-linked acetamides |

| Carbon | Malonic esters | Substituted propionamides |

Advanced Computational Methodologies for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules before their synthesis, saving significant time and resources. jstar-research.com For 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide, computational methods could provide crucial insights.

Future computational studies could focus on:

Conformational Analysis: The molecule possesses several rotatable bonds, leading to multiple possible conformations. Computational methods like Density Functional Theory (DFT) can be used to map the potential energy surface, identify stable conformers, and understand the rotational barriers, particularly around the amide C-N bond. researchgate.netpreprints.orgmdpi.comresearchgate.net This is crucial as the compound's conformation can significantly influence its reactivity and biological activity.

Reactivity Prediction: Molecular orbital calculations (e.g., HOMO-LUMO analysis) and electrostatic potential mapping can predict the most reactive sites on the molecule. This would confirm the electrophilic nature of the carbon atom bonded to chlorine and could also reveal secondary reactive sites, guiding the design of synthetic experiments. jstar-research.com

Predictive Synthesis Planning: As machine learning and AI-driven retrosynthesis tools become more sophisticated, they can be employed to propose novel and efficient synthetic routes to the target molecule and its derivatives. cas.orgnih.govacs.org By training these algorithms on vast reaction databases, it may be possible to identify non-obvious synthetic pathways that are more efficient or sustainable than traditional methods. cas.org The integration of high-quality, curated reaction data is essential for the accuracy of these predictive models. cas.org

Development of More Efficient and Sustainable Synthetic Routes

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, energy consumption, and the use of hazardous materials. ucl.ac.ukacs.org Future research should focus on developing sustainable methods for the synthesis of 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide.

The conventional synthesis would likely involve the chloroacetylation of the corresponding amine, N-methyl-1-(2-cyanophenyl)methanamine, using chloroacetyl chloride. researchgate.netijpsr.info This method often requires stoichiometric activating reagents and organic solvents, generating significant waste. ucl.ac.uk

Prospective areas for developing greener synthetic routes include:

Catalytic Amide Bond Formation: Investigating catalytic methods that avoid stoichiometric activators is a key goal in modern chemistry. ucl.ac.uksigmaaldrich.com This could involve using boronic acid catalysts or developing enzymatic approaches for the amide bond formation step. sigmaaldrich.comrsc.org

Aqueous Phase Synthesis: Exploring the possibility of conducting the chloroacetylation reaction in water, using an inorganic base as an acid scavenger, could significantly improve the environmental profile of the synthesis. google.com

Alternative Reagents: Replacing highly reactive and hazardous reagents like chloroacetyl chloride with greener alternatives. This could involve direct amidation of chloroacetic acid with the amine, potentially catalyzed by a reusable Brønsted acidic ionic liquid, which can also serve as the solvent. acs.org

Flow Chemistry: Implementing the synthesis in a continuous flow reactor could offer better control over reaction parameters, improve safety, and allow for easier scale-up compared to traditional batch processing.

Table 2: Comparison of Potential Synthetic Approaches

| Method | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Reagents | Chloroacetyl chloride, organic base | Chloroacetic acid, reusable catalyst |

| Solvent | Dichloromethane (B109758), Acetonitrile (B52724) | Water, Ionic Liquids, or solvent-free |

| Waste | Stoichiometric salt waste | Minimal, catalyst is recycled |

| Energy | Often requires heating/cooling | Potentially room temperature or microwave-assisted |

Discovery of Novel Applications as a Chemical Scaffold in Material Science or Catalysis

The unique combination of functional groups in 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide makes it an interesting scaffold for applications beyond traditional organic synthesis.

Future research could explore its potential in:

Material Science: The reactive chloroacetamide handle could be used to graft the molecule onto polymer surfaces or nanoparticles, modifying their properties. The cyano and benzyl groups could impart specific characteristics, such as altered hydrophobicity, refractive index, or binding capabilities. Chloroacetamide derivatives have been used in the modification of polymers and the creation of ion-exchange resins. arkat-usa.org

Ligand Development for Catalysis: The molecule and its derivatives could serve as ligands for transition metal catalysts. The nitrogen and oxygen atoms of the amide group, and potentially the nitrogen of the cyano group, could act as coordination sites for metal ions. By synthesizing a library of derivatives through the reaction pathways discussed in section 8.1, it may be possible to tune the electronic and steric properties of the resulting ligands to optimize catalytic activity and selectivity for specific reactions, such as C-H bond activation or cross-coupling reactions. researchgate.net

Precursor for Heterocyclic Synthesis: Chloroacetamides are well-established precursors for a wide variety of heterocyclic compounds, including imidazoles, thiazolidinones, and piperazines. researchgate.netarkat-usa.org The specific substitution pattern of 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide could be leveraged to create novel and complex heterocyclic systems that may have applications in medicinal chemistry or materials science.

Given the precedent for biological activity in related chloroacetamide structures, which have been investigated as herbicides, antifungals, and even potential anti-cancer agents, exploring the bioactivity of this compound and its derivatives would also be a logical and promising avenue for future work. researchgate.netijpsr.infonih.gov

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using chloroacetyl chloride and 2-cyano-benzyl-methylamine under anhydrous conditions. Key steps include:

- Solvent Selection : Use polar aprotic solvents like dichloromethane or acetonitrile to enhance reactivity .

- Temperature Control : Maintain temperatures between 0–5°C during the reaction to minimize side products (e.g., hydrolysis of the chloroacetamide group) .

- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the product. Purity can be verified via HPLC (C18 column, methanol/water gradient) .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on the methyl group (N–CH₃, δ ~3.0 ppm) and the cyano-benzyl aromatic protons (δ ~7.3–7.8 ppm). The chloroacetamide carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .

- FT-IR : Key peaks include C=O stretch (~1650 cm⁻¹), C–Cl stretch (~750 cm⁻¹), and CN stretch (~2250 cm⁻¹) .

- X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement. Prioritize resolving hydrogen-bonding networks (e.g., N–H···O interactions) to understand packing behavior .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide derivatives in modulating biological targets?

- Methodological Answer :

- Systematic Substitution : Vary substituents on the benzyl ring (e.g., electron-withdrawing groups like NO₂ or electron-donating groups like OCH₃) to assess impact on bioactivity. Use Suzuki coupling or Ullmann reactions for diversification .

- In Vitro Assays : Screen derivatives against target enzymes (e.g., bacterial β-lactamases or kinases) using fluorescence-based assays. Compare IC₅₀ values to correlate substituent effects with potency .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes. Validate with MD simulations (GROMACS) to analyze stability of ligand-receptor complexes .

Q. What strategies are recommended for resolving contradictions in bioactivity data observed across different studies involving chloroacetamide derivatives?

- Methodological Answer :

- Standardization : Ensure consistent assay conditions (e.g., pH, temperature, and solvent/DMSO concentrations) to minimize variability .

- Meta-Analysis : Compile datasets from multiple studies and apply statistical tools (e.g., ANOVA or PCA) to identify confounding variables (e.g., cell line heterogeneity or compound purity) .

- Orthogonal Validation : Confirm activity using independent methods (e.g., SPR for binding affinity, MIC assays for antimicrobial activity) .

Q. How can researchers leverage computational chemistry to predict the metabolic stability and toxicity profile of 2-Chloro-N-(2-cyano-benzyl)-N-methyl-acetamide?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate solubility (LogS), cytochrome P450 interactions, and hepatotoxicity. Prioritize derivatives with high gastrointestinal absorption (HIA > 90%) .

- Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to predict mutagenicity or carcinogenicity. Experimentally validate using Ames tests or zebrafish embryo models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.